4-Chloro-7-méthoxy-1-indanone

Vue d'ensemble

Description

4-Chloro-7-methoxy-1-indanone is a chemical compound belonging to the indanone family. Indanones are prominent motifs found in numerous natural products and pharmaceuticals due to their versatile reactivity and easy accessibility

Applications De Recherche Scientifique

4-Chloro-7-methoxy-1-indanone has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Méthodes De Préparation

The synthesis of 4-Chloro-7-methoxy-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-7-methoxyindan with an appropriate acyl chloride in the presence of a Lewis acid catalyst . Another method includes the cyclization of suitable precursors under acidic or basic conditions to form the indanone core . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, such as controlling temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

4-Chloro-7-methoxy-1-indanone undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mécanisme D'action

The mechanism of action of 4-Chloro-7-methoxy-1-indanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Chloro-7-methoxy-1-indanone can be compared with other indanone derivatives, such as 4-methoxy-1-indanone and 5-chloro-1-indanone . These compounds share similar core structures but differ in their substituents, which can significantly impact their reactivity and applications. The unique combination of chloro and methoxy groups in 4-Chloro-7-methoxy-1-indanone makes it distinct and potentially more versatile in certain applications.

Activité Biologique

4-Chloro-7-methoxy-1-indanone is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

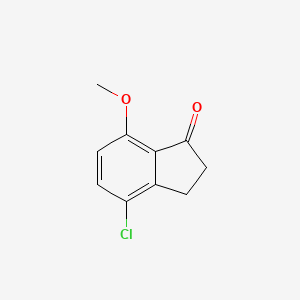

4-Chloro-7-methoxy-1-indanone is a halogenated indanone derivative characterized by the presence of a chlorine atom and a methoxy group. Its molecular formula is C10H9ClO2, and its structure allows for potential interactions with various biological targets.

Biological Activities

The biological activities of 4-Chloro-7-methoxy-1-indanone can be categorized into several key areas:

1. Antiviral and Antibacterial Activity

Research indicates that 4-Chloro-7-methoxy-1-indanone exhibits potential as both an antiviral and antibacterial agent. Preliminary studies suggest that its structural characteristics enable it to inhibit the replication of viruses and the growth of bacteria. For instance, related indanone derivatives have shown significant inhibitory effects on viral strains and bacterial cultures, with IC50 values indicating effective concentrations for inhibiting biological activity.

2. Anticancer Properties

The compound is also being investigated for its anticancer potential. Its ability to interfere with cellular processes, such as cell cycle progression and apoptosis, positions it as a candidate for cancer therapy. In vitro assays using various cancer cell lines have demonstrated cytotoxic effects, suggesting that 4-Chloro-7-methoxy-1-indanone may induce cell death in malignant cells .

3. Neuroprotective Effects

In the realm of neuropharmacology, 4-Chloro-7-methoxy-1-indanone is being explored for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. Studies utilizing animal models have assessed its impact on neurodegeneration markers and cognitive function, indicating promising results in mitigating neuronal damage.

4. Anti-inflammatory Activity

The compound's anti-inflammatory properties are under investigation as well. Research has shown that indanone derivatives possess the ability to modulate inflammatory responses, potentially making 4-Chloro-7-methoxy-1-indanone useful in treating conditions characterized by excessive inflammation .

The mechanisms through which 4-Chloro-7-methoxy-1-indanone exerts its biological effects are still being elucidated. Key points include:

- Enzyme Inhibition : Initial findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could influence drug development strategies.

- Cellular Signaling Modulation : Its interactions with cellular receptors or enzymes may lead to alterations in signaling pathways crucial for various physiological processes.

Comparative Analysis with Related Compounds

To better understand the potential of 4-Chloro-7-methoxy-1-indanone, it is useful to compare it with other similar compounds within the indanone class:

| Compound Name | Biological Activity | IC50 Values (if available) |

|---|---|---|

| 4-Chloro-7-methoxy-1-indanone | Antiviral, Antibacterial, Anticancer | TBD |

| 5-Bromo-1-indanone | Anticancer | 15 nM |

| 6-Methyl-1-indanone | Neuroprotective | TBD |

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to 4-Chloro-7-methoxy-1-indanone:

- Antiviral Studies : Research on similar indanones has demonstrated their effectiveness against hepatitis C virus (HCV) replication, suggesting a pathway for further exploration of 4-Chloro-7-methoxy-1-indanone's antiviral capabilities .

- Cytotoxicity Assays : In vitro studies have shown that indanones can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways .

- Neuroprotection Research : Investigations into the neuroprotective effects of indanones have revealed their potential to reduce oxidative stress in neuronal cells, which is critical in models of Alzheimer's disease .

Propriétés

IUPAC Name |

4-chloro-7-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNMIALISJFLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562555 | |

| Record name | 4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99183-99-0 | |

| Record name | 4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.